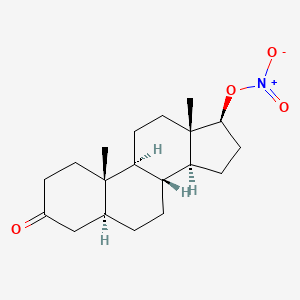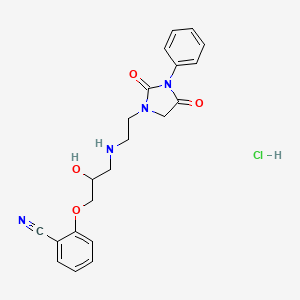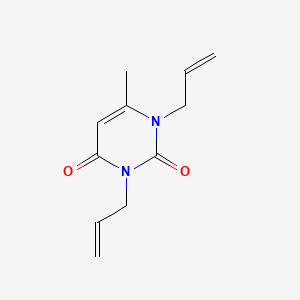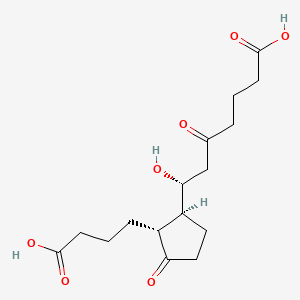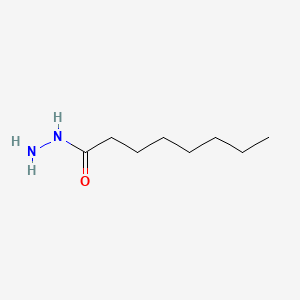
辛酰肼
概述
描述
. It is characterized by the presence of a hydrazide functional group attached to an octanoic acid chain. This compound is a white to almost white crystalline powder and is soluble in methanol .
科学研究应用
Octanoic hydrazide has a wide range of applications in scientific research:
作用机制
Target of Action
Octanehydrazide, also known as Octanoic hydrazide or Octanohydrazide, is a chemical compound with the molecular formula C8H18N2O The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It is hypothesized that, like other hydrazones, it may have unique biological actions and excellent coordination ability . .
Biochemical Pathways
The specific biochemical pathways affected by octanehydrazide are currently unknown. Hydrazones, in general, have been found to play a role in various biological processes . .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body These properties are crucial in determining the bioavailability of a compound
Result of Action
Some studies suggest that hydrazones can have significant effects at the cellular level . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly influence the action of a compound
准备方法
Octanoic hydrazide can be synthesized through various synthetic routes. One common method involves the reaction of octanoic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:
C8H16O2+N2H4→C8H18N2O+H2O
In industrial settings, octanohydrazide is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Octanoic hydrazide undergoes various chemical reactions, including:
Oxidation: Octanoic hydrazide can be oxidized to form octanoic acid and nitrogen gas. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: It can be reduced to octylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Octanoic hydrazide can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups. For example, reacting with acyl chlorides can form acyl hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Octanoic hydrazide can be compared with other hydrazides, such as:
Acetohydrazide: Similar to octanohydrazide but with a shorter carbon chain.
Benzohydrazide: Contains a benzene ring instead of an aliphatic chain.
Caprylhydrazide: Another name for octanohydrazide, emphasizing its eight-carbon chain.
Octanoic hydrazide is unique due to its specific chain length and hydrophobic properties, making it suitable for applications where longer aliphatic chains are advantageous .
属性
IUPAC Name |
octanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUZVGRNTPFTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064218 | |
| Record name | Octanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-39-8 | |
| Record name | Octanoic hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanoic acid hydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antiviral applications of Octanoic hydrazide?
A1: Research suggests that Octanoic hydrazide demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using Octanoic hydrazide-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and Octanoic hydrazide. This application highlights the potential of Octanoic hydrazide in enhancing the safety of blood products.
Q2: How can Octanoic hydrazide be used to modify biomolecules?
A2: Octanoic hydrazide can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.
Q3: What are the structural characteristics of Octanoic hydrazide?
A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Octanoic hydrazide, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.
Q4: Are there any studies exploring the potential toxicity of Octanoic hydrazide?
A4: While the provided research highlights the use of Octanoic hydrazide in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of Octanoic hydrazide, particularly when used in applications involving human exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)


